molecular formula C12H17Cl2N B1428800 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride CAS No. 397872-18-3

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

Cat. No.: B1428800
CAS No.: 397872-18-3
M. Wt: 246.17 g/mol
InChI Key: ONGVMBVMUKHHBB-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a chloromethyl group.

Preparation Methods

The synthesis of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride typically involves the reaction of 4-(chloromethyl)benzyl chloride with pyrrolidine in the presence of a suitable base. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidized or reduced products.

    Addition Reactions: The benzyl group can participate in addition reactions, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the mechanisms of action of different biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Chloromethyl)phenyl]pyrrolidine: Similar structure but lacks the benzyl group.

    1-[4-(Chloromethyl)benzyl]piperidine: Similar structure but contains a piperidine ring instead of a pyrrolidine ring.

    1-[4-(Chloromethyl)benzyl]morpholine: Similar structure but contains a morpholine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGVMBVMUKHHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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